Ceratamine B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXBUZDPZIHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458581 | |
| Record name | Ceratamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634151-16-9 | |
| Record name | Ceratamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Biosynthetic Pathways and Precursor Analysis of Ceratamine B
Proposed Biogenetic Origins
The biogenetic origins of natural products isolated from marine sponges, including Ceratamine B, are often complex and can involve contributions from either the sponge host or its associated microbial symbionts, or a combination of both mdpi.com.
Role of Non-Ribosomal Peptide and Polyketide Biosynthesis
Many bioactive natural products from marine sources, such as ceratamines, appear to be derived from non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthesis pathways researchgate.net. This strongly suggests a microbial origin for these compounds researchgate.net. NRPSs and PKSs are large multi-modular enzymes responsible for the synthesis of nonribosomal peptides and polyketides, respectively, through a conserved thiotemplate mechanism nih.govresearchgate.net. These pathways are widespread in bacteria and fungi and are known to produce a diverse array of secondary metabolites with significant biological activities nih.govnih.govresearchgate.net. While the precise involvement of NRPS and PKS machinery in this compound biosynthesis requires further dedicated study, the structural features of the molecule are consistent with assembly through such enzymatic systems.
Potential Microbial Symbiont Involvement in Pseudoceratina sp.
The association between marine sponges and their microbial symbionts is well-established, with these symbionts often being the true producers of the bioactive secondary metabolites isolated from the sponge host mdpi.comvliz.be. It has been suggested that the biogenetic origins of some sponge-derived compounds may even begin within sponge cells, with subsequent translocation of intermediates for further biosynthetic transformation by symbiont microbes mdpi.com. The genus Pseudoceratina is known to harbor diverse microbial communities vliz.benih.gov. Although the specific microbial symbionts responsible for this compound biosynthesis in Pseudoceratina sp. have not been definitively identified, the putative polyketide origin of this compound strongly supports the hypothesis of microbial symbiont involvement researchgate.netmdpi.com. Multi-omic studies on Verongiid sponges, which include Pseudoceratina, have shown correlations between microbial and metabolic architectures, further supporting the role of symbionts in producing the observed chemistry mdpi.comvliz.be.
Enzymatic Steps and Intermediates in Biosynthesis
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, the proposed polyketide origin suggests a series of enzymatic steps characteristic of PKS pathways. These steps typically involve the iterative condensation of acyl-CoA extender units, such as malonyl-CoA or methylmalonyl-CoA, onto a starter unit nih.govfrontiersin.org. The incorporation of four butyrate (B1204436) units, as suggested by the proposed biogenetic origin, would involve specific enzymatic reactions to process and incorporate these units into the growing polyketide chain researchgate.net. Following the assembly of the polyketide backbone, tailoring enzymes, such as cyclases, oxygenases, and methyltransferases, would perform modifications to yield the final this compound structure plos.org. The proposed intramolecular [4+2] cycloaddition reaction would also be catalyzed by a specific enzyme, potentially a Diels-Alderase researchgate.net. Identifying the specific enzymes and intermediates involved requires detailed biochemical studies, including enzyme isolation and characterization, as well as feeding experiments with isotopically labeled precursors.
Genetic Basis of this compound Biosynthesis
The biosynthesis of complex natural products like this compound is typically encoded by a cluster of genes located together in the genome, known as a biosynthetic gene cluster (BGC) researchgate.netplos.orgnih.govmdpi.com.
Identification and Characterization of Biosynthetic Gene Clusters
Identifying the BGC responsible for this compound biosynthesis would involve genome sequencing of the producing organism, likely a microbial symbiont of Pseudoceratina sp., followed by bioinformatic analysis nih.govmdpi.com. Tools like antiSMASH can predict BGCs based on the presence of genes encoding core biosynthetic enzymes (e.g., PKS, NRPS) and associated tailoring enzymes nih.gov. Characterization of the identified BGC would involve analyzing the function of each gene within the cluster through techniques such as gene knockout or overexpression studies. This would help to confirm the involvement of the cluster in this compound production and elucidate the specific role of each enzyme in the biosynthetic pathway.
Chemoenzymatic Approaches to Biosynthesis
Research into the biosynthesis of marine alkaloids, including compounds structurally related to this compound, has increasingly explored chemoenzymatic strategies. These approaches combine the specificity and efficiency of enzymatic transformations with the versatility of chemical synthesis to construct complex natural products. Chemoenzymatic synthesis holds significant potential for the industrial-scale production of marine-derived alkaloids, offering advantages such as milder reaction conditions, reduced waste, and improved stereoselectivity compared to purely chemical methods nih.govbohrium.comnih.gov.
While chemoenzymatic methods have been successfully applied to the synthesis of various marine natural products, such as cryptophycins, arenastatins, and prenylated indole (B1671886) alkaloids, detailed research findings specifically outlining chemoenzymatic approaches applied directly to the biosynthesis of this compound are not extensively documented in the currently available literature nih.govbohrium.com. Studies often highlight the general potential of biocatalysis and chemoenzymatic strategies for accessing marine alkaloids and other complex molecules, noting the advantages of incorporating enzymes into synthetic routes researchgate.netmdpi.comnih.gov.
The development of chemoenzymatic routes typically involves identifying key enzymatic steps within a natural biosynthetic pathway or employing enzymes that can catalyze specific, challenging chemical transformations. For complex structures like this compound, which is a marine-derived alkaloid, this would ideally involve identifying and utilizing enzymes responsible for crucial cyclization events, functional group modifications, or the incorporation of specific precursor units. However, specific enzymes or enzymatic cascades validated for the in vitro or in vivo chemoenzymatic production of this compound have not been detailed in the provided search results.
Current research in the broader field of marine alkaloid synthesis via enzymatic reactions discusses various examples, including lipase-mediated desymmetrization and the use of prenyltransferases for constructing related structures nih.gov. The integration of synthetic and enzymatic steps aims to overcome limitations of both purely synthetic and purely biological production methods, such as low natural abundance or complex isolation procedures bohrium.comresearchgate.net.
Despite the general advancements in applying chemoenzymatic strategies to natural product synthesis, specific data tables detailing enzymatic reactions, substrates, products, conditions, or yields directly pertinent to the chemoenzymatic biosynthesis of this compound could not be found within the scope of this research researchgate.netnih.govbohrium.comnih.govmdpi.comnih.govresearchgate.net. Further research is needed to elucidate specific enzymatic steps and develop targeted chemoenzymatic protocols for the efficient synthesis of this compound.
Iii. Total Synthesis and Analog Development of Ceratamine B
Strategies for De Novo Total Synthesis
The development of a practical and efficient total synthesis is paramount for accessing Ceratamine B and its derivatives. Research has focused on creating synthetic pathways that are not only high-yielding but also operationally straightforward, allowing for the production of gram-scale quantities. osu.edu
| Synthetic Route Summary for this compound | |
| Starting Material | ε-lactam acs.org |
| Number of Steps | 12 acs.org |
| Overall Yield | 12% acs.org |
| Key Advantage | High-yielding and operationally efficient, allowing for gram-scale production. osu.edunih.gov |
The successful synthesis of this compound hinges on several key chemical reactions that construct the core structure and introduce essential functionalities. nih.gov These include the Beckmann rearrangement, Knoevenagel condensation, and an imidazole (B134444) annulation. nih.govacs.org
Beckmann Rearrangement : This classical organic reaction is employed to form the crucial azepine ring precursor of this compound. nih.govacs.org The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. byjus.com In this synthesis, a cyclic oxime is converted into a lactam, which serves as the foundational seven-membered azepine ring of the molecule. nih.govwikipedia.org The reaction proceeds via protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. byjus.comwikipedia.org
Knoevenagel Condensation : To install the benzylic side chain at the C-5 position, a Knoevenagel condensation is utilized. nih.govacs.org This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen (in this case, the azepine precursor) to a carbonyl group (an aldehyde), followed by a dehydration step. wikipedia.orgsci-hub.se The result is the formation of a new carbon-carbon bond and an α,β-unsaturated product. sigmaaldrich.com
Imidazole Annulation : The construction of the imidazole portion of the imidazo[4,5-d]azepine core is achieved through an effective annulation (ring-forming) strategy. nih.govacs.org This step involves reacting an α-aminoketone precursor with a protected S-methylisothiourea, leading to the formation of the five-membered imidazole ring fused to the azepine scaffold. nih.gov
The final and critical step in the synthesis of the this compound core involves a significant dehydrogenation to introduce the necessary unsaturation in the imidazo[4,5-d]azepine ring system. acs.org
IBX for Dehydrogenation : The hypervalent iodine(V) reagent, o-iodoxybenzoic acid (IBX), proved to be remarkably effective for this transformation. nih.govacs.org Despite the presence of multiple potentially oxidizable sites in the precursor molecule, treatment with IBX in dimethyl sulfoxide (B87167) (DMSO) resulted in a clean and high-yielding double dehydrogenation to form the fully oxidized and aromatic imidazole ring. acs.org IBX is known for its ability to mediate the dehydrogenation of amines and is particularly useful for creating aromatic N-heterocycles under mild conditions. nih.gov This specific application highlights the utility of advanced reagents like IBX in achieving challenging transformations in complex natural product synthesis. acs.org
Synthesis of Des-methyl Analogs
The developed synthetic route is flexible and allows for the production of structural analogs. acs.org Notably, the synthesis of des-methyl analogs of this compound has been successfully reported. nih.gov The same synthetic pathway used for the natural product was applied, with the key difference being the omission of the final methylation step. The double dehydrogenation using IBX cleanly provided des-methyl this compound. acs.org
Development of Synthetic this compound Analogs
The ability to modify the core structure of this compound is essential for exploring its biological activity in greater detail. The established total synthesis provides a platform for such investigations.
The synthetic route to this compound is designed in a way that provides access to a variety of interesting analogs. acs.org The synthesis of the des-methyl derivative is a prime example of a straightforward chemical modification. acs.org This was achieved by simply intercepting the synthetic sequence before the final N-methylation step that differentiates Ceratamine A from its analogs. acs.org This demonstrates the strategic value of the synthetic pathway for generating derivatives with modifications at specific sites, enabling a systematic study of how different functional groups contribute to the compound's biological profile.
Diversification of the Imidazo[4,5-d]azepine Core
The imidazo[4,5-d]azepine core is a key structural feature of this compound, and its strategic modification is a primary focus in the development of novel analogs with potentially enhanced or modulated biological activities. The diversification of this heterocyclic system allows for a systematic exploration of the structure-activity relationships (SAR), providing valuable insights into the molecular interactions of these compounds.
Research into the synthesis of related imidazo[4,5-d]azepine derivatives has demonstrated the feasibility of introducing a variety of substituents at different positions of the core structure. For instance, in studies on Ceratamine A, a structurally related marine natural product, a series of novel imidazo[4,5-d]azepine compounds were synthesized. nih.gov These efforts highlighted that modifications, such as the introduction of a benzyloxymethyl group on the N-3 position of the imidazole ring, played a significant role in the cytotoxic properties of the resulting compounds. nih.gov
The synthetic strategies for diversifying the imidazo[4,5-d]azepine core of this compound analogs can be categorized based on the targeted position of modification:
N-1 and N-3 Positions of the Imidazole Ring: The nitrogen atoms of the imidazole moiety present opportunities for alkylation or arylation to introduce diverse functional groups. This can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
C-2 Position of the Imidazole Ring: The C-2 position is another key site for modification. Synthetic methods such as C-H activation or functionalization of a pre-installed leaving group can be employed to introduce various substituents.
The Azepine Ring: The seven-membered azepine ring offers multiple sites for structural changes. These can include altering the substitution pattern on the aromatic portion of the ring or modifying the saturated part of the ring system.
A key reaction for the diversification of similar heterocyclic cores is the palladium-catalyzed amidation/cyclization strategy, which allows for the construction of the fused imidazole ring with various substituents. researchgate.net Furthermore, regioselective halogenation followed by nucleophilic aromatic substitution (SNAr) reactions provides a versatile method for introducing a range of functional groups at specific positions of the heterocyclic core. researchgate.net
The exploration of these synthetic avenues can lead to the generation of a library of this compound analogs, each with unique structural features. The biological evaluation of these compounds is crucial for identifying derivatives with improved therapeutic potential.
| Compound | Core Structure | Modification Site | Introduced Group |
| This compound | Imidazo[4,5-d]azepine | - | - |
| Analog 1 | Imidazo[4,5-d]azepine | N-3 | Benzyloxymethyl |
| Analog 2 | Imidazo[4,5-d]azepine | C-2 | Methylamino |
Challenges and Advancements in Synthetic Scalability
Challenges in Synthetic Scalability:
Cost of Reagents and Catalysts: The synthesis of complex heterocyclic systems often relies on expensive starting materials, reagents, and catalysts, such as precious metal catalysts (e.g., palladium, gold). researchgate.netnih.gov The cost of these materials can become prohibitive when scaling up the synthesis.
Reaction Conditions: Maintaining optimal and consistent reaction conditions, such as temperature, pressure, and stoichiometry, becomes more challenging at a larger scale. sagentia.com Deviations from these conditions can lead to reduced yields and the formation of impurities.
Purification: The purification of intermediates and the final product at each stage of a multi-step synthesis can be a significant bottleneck. Chromatographic purification methods, which are often necessary for complex mixtures, are difficult and costly to implement on an industrial scale.
Stereochemical Control: The presence of multiple stereocenters in this compound and its precursors requires precise stereochemical control throughout the synthesis. Achieving high levels of stereoselectivity on a large scale can be difficult and may require the use of specialized and expensive chiral auxiliaries or catalysts.
Advancements in Synthetic Scalability:
Despite these challenges, ongoing advancements in synthetic organic chemistry offer potential solutions to improve the scalability of this compound synthesis.
Development of Convergent Synthetic Routes: A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined at a late stage, is generally more efficient for large-scale production than a linear synthesis.
Process Optimization and Flow Chemistry: The use of design of experiments (DoE) for process optimization can help in identifying the most efficient and robust reaction conditions. Furthermore, the adoption of flow chemistry, where reactions are carried out in continuous-flow reactors, can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of less hazardous solvents, atom-economical reactions, and catalytic processes, can make the synthesis more environmentally friendly and cost-effective on a large scale. Recent advancements in using more eco-friendly methods like sonochemical approaches with ultrasound and microwaves can reduce solvent usage and extraction times. researchgate.net
Biocatalysis: The use of enzymes as catalysts (biocatalysis) can offer high levels of stereoselectivity and efficiency under mild reaction conditions, providing a sustainable alternative to traditional chemical catalysts for certain synthetic transformations.
By addressing these challenges and leveraging recent advancements, the development of a more scalable and economically viable synthesis of this compound and its analogs is an achievable goal, paving the way for further preclinical and potentially clinical investigations.
Iv. Pharmacological Mechanisms of Action of Ceratamine B
Cellular Effects and Mitotic Arrest
The disruption of microtubule dynamics by Ceratamine B manifests in profound effects on cellular processes, most notably the blockade of cell division. aacrjournals.orgnih.gov
Treatment of cancer cells, such as the MCF-7 breast carcinoma cell line, with this compound leads to a halt in cell cycle progression specifically during mitosis (the G2-M phase). aacrjournals.orgnih.gov This G2-M arrest is concentration-dependent; as the concentration of this compound increases, a larger fraction of cells accumulates in mitosis. aacrjournals.org This effect has been confirmed by flow cytometry and microscopic observation of an increased number of cells with condensed chromosomes, a hallmark of mitosis. aacrjournals.org
Effect of this compound on MCF-7 Cell Cycle Progression
Percentage of cells in the G2-M phase after a 16-hour exposure to varying concentrations of this compound, as determined by flow cytometry. aacrjournals.org
| Compound | Concentration | Cells in G2-M Phase (%) |
|---|---|---|
| DMSO (Control) | 0.1% | ~15% |
| This compound | 1 µmol/L | ~30% |
| This compound | 10 µmol/L | >80% |
The cellular effects of this compound on microtubule organization are unique. aacrjournals.org In interphase cells, treatment with the compound induces the formation of a dense network of microtubules surrounding the nucleus (perinuclear). aacrjournals.orgnih.gov In cells that are arrested in mitosis, this compound causes the microtubules to organize into multiple, distinct pillar-like structures. aacrjournals.orgnih.gov Three-dimensional confocal microscopy has revealed that these pillar-like formations extend vertically from the cell's basal surface. aacrjournals.org These tubulin structures are markedly different from the bipolar spindle apparatus observed in normal mitotic cells, highlighting the unusual effects of this compound on microtubule arrangement. aacrjournals.org
Impact on Cell Cycle Regulatory Proteins
This compound exerts its primary influence on cell cycle progression by inducing a robust mitotic arrest. researchgate.netresearchgate.netuq.edu.au Treatment of cancer cells, such as the breast carcinoma MCF-7 line, with this compound leads to a concentration-dependent accumulation of cells in the G2/M phase of the cell cycle. researchgate.netuq.edu.au This blockade is a direct consequence of the compound's interference with the normal dynamics of the mitotic spindle, a critical structure for chromosome segregation.
The arrest in mitosis points to a functional impact on the key regulatory proteins that govern the M-phase. The master regulator of entry into mitosis is the Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B1 complex, also known as the Maturation-Promoting Factor (MPF). The activity of this complex is tightly controlled and is essential for triggering the events of mitosis, including chromosome condensation and nuclear envelope breakdown. By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents cells from proceeding into anaphase until all chromosomes are correctly attached to the mitotic spindle. The sustained activation of the SAC is understood to prevent the anaphase-promoting complex/cyclosome (APC/C) from targeting Cyclin B1 for degradation, thus keeping Cdk1/Cyclin B1 activity high and maintaining the mitotic state. While direct binding studies on this compound and these specific regulatory proteins are not extensively detailed, its potent ability to cause mitotic arrest is an unambiguous indicator of its profound effect on the cellular machinery that regulates the M-phase.
Molecular Interactions with Tubulin
The central mechanism of this compound's action is its direct interaction with tubulin, the protein subunit of microtubules. Unlike compounds that destabilize microtubules, this compound is a microtubule-stabilizing agent, promoting the polymerization of tubulin into microtubules. researchgate.netresearchgate.netaacrjournals.org
A significant feature of this compound's interaction with tubulin is its binding to a site that is distinct from that of other well-known microtubule-stabilizing agents. aacrjournals.org Competition binding assays have demonstrated that this compound does not compete with paclitaxel (B517696) for its binding site on β-tubulin. researchgate.netresearchgate.netaacrjournals.org The paclitaxel (taxane) binding site is a common target for several classes of antimitotic drugs, including the taxanes, epothilones, discodermolide, and eleuthesides. aacrjournals.orgacs.org
The fact that this compound binds to a different site suggests a unique mechanism of microtubule stabilization and presents an opportunity for overcoming resistance mechanisms that have developed against taxane-site binders. acs.org This characteristic is shared with other natural products like laulimalide (B1674552) and peloruside A, which also stabilize microtubules without competing with paclitaxel. aacrjournals.org
While it is established that this compound binds to tubulin, the precise structural basis of this interaction is not yet fully elucidated. researchgate.net The compound is structurally simple compared to other microtubule stabilizers like paclitaxel and possesses no chiral centers, making it an attractive lead for chemical synthesis and modification. aacrjournals.org this compound is characterized by an unusual imidazo[4,5-d]azepine core heterocycle. uq.edu.auacs.org Understanding how this unique chemical scaffold interacts with the tubulin protein at an atomic level requires further investigation through techniques such as X-ray crystallography or cryo-electron microscopy. The lack of detailed structural information currently limits a complete understanding of its structure-activity relationship (SAR) in terms of specific ligand-receptor interactions. researchgate.net
Mechanisms of Cytotoxicity and Antimitotic Activity
The cytotoxic and antimitotic effects of this compound are a direct outcome of its ability to stabilize microtubules. acs.org By promoting tubulin polymerization and suppressing microtubule dynamics, this compound disrupts the delicate balance required for the formation and function of the mitotic spindle. researchgate.netuq.edu.au
In vitro studies using purified tubulin confirm that this compound directly stimulates the assembly of microtubules, even in the absence of microtubule-associated proteins (MAPs). researchgate.netresearchgate.netaacrjournals.org In a cellular context, this leads to profound morphological changes. Interphase cells treated with this compound display an abnormally dense microtubule network, often concentrated around the nucleus. researchgate.netresearchgate.netaacrjournals.org Mitotic cells exhibit severe defects, forming multiple abnormal pillar-like tubulin structures or multiple asters instead of a normal bipolar spindle. researchgate.netresearchgate.netuq.edu.au
This disruption prevents the proper alignment and segregation of chromosomes, triggering a sustained mitotic block. researchgate.netuq.edu.au If the cell is unable to resolve this state and properly exit mitosis, it ultimately undergoes programmed cell death, or apoptosis. uq.edu.au The cytotoxic efficacy of this compound has been demonstrated against various cancer cell lines, with IC50 values typically in the low micromolar range. acs.org
The table below summarizes the observed cellular effects contributing to the cytotoxicity of this compound.
| Cellular Effect | Description | Consequence |
| Microtubule Stabilization | Promotes the polymerization of tubulin heterodimers into microtubules. researchgate.netresearchgate.netaacrjournals.org | Suppression of essential microtubule dynamics. |
| Abnormal Microtubule Structures | Induces a dense perinuclear microtubule network in interphase and multiple pillar-like structures in mitosis. researchgate.netresearchgate.netaacrjournals.org | Formation of a non-functional mitotic spindle. |
| Mitotic Arrest | Causes a concentration-dependent block of cell cycle progression at the G2/M phase. researchgate.netuq.edu.au | Prevention of chromosome segregation and cell division. |
| Induction of Apoptosis | Prolonged mitotic arrest triggers pathways leading to programmed cell death. uq.edu.au | Cytotoxicity and elimination of proliferating cancer cells. |
V. Structure Activity Relationship Sar Studies of Ceratamine B and Analogs
Elucidation of Key Pharmacophores for Antimitotic Activity
Structure-activity relationship studies aim to identify the key structural features, or pharmacophores, responsible for the antimitotic activity of Ceratamine B. Ceratamines A and B have been shown to disrupt microtubule dynamics, which underlies their antimitotic properties, typically in the low micromolar range of IC50 values researchgate.netacs.org. The core imidazo[4,5,d]azepine heterocycle is considered a fundamental part of the ceratamine pharmacophore ubc.ca.
Research into synthetic analogs of Ceratamine A has provided insights into the importance of certain substituents for antimitotic potency researchgate.netacs.org. For instance, replacing the bromine atoms present in natural Ceratamine A with methyl groups in a synthetic analog enhanced antimitotic activity ubc.caacs.org. Further enhancement was observed with an additional methyl substituent on the amino nitrogen at C-2 acs.org. This suggests that specific substituents on the core structure significantly influence the antimitotic efficacy.
Impact of Structural Modifications on Biological Activity
Modifications to the core structure of ceratamines, including changes at specific positions and the introduction of different substituents, have a notable impact on their biological activity, particularly cytotoxicity and antimitotic effects.
Modifications at Specific Positions (e.g., C-14, C-16, N-7)
Systematic structural modifications of ceratamine analogs have been reported, evaluating their in vitro cytotoxicity against various human cancer cell lines researchgate.net. Studies on ceratamine A analogs indicated that bulky substituents at positions C-14 and C-16 could enhance cytotoxicity researchgate.net. Furthermore, modification at the N-7 position was found to be crucial for achieving high potency researchgate.net. For example, a compound bearing methyl groups at C-14 and C-16, and another with a benzyl (B1604629) group on N-7, demonstrated better cytotoxicity than Ceratamine A against the A549 cell line researchgate.net.
Effect of Substituents on Cytotoxicity
The nature of substituents on the ceratamine scaffold plays a significant role in determining cytotoxic activity. As mentioned, bulky substituents at C-14 and C-16 and modifications at N-7 have been shown to influence potency researchgate.net. The presence and position of substituents can significantly impact the cytotoxic activity of compounds, as observed in SAR studies of other chemical classes nih.govmdpi.commdpi.com. While specific detailed data tables for this compound analogs were not extensively found in the search results, the general principle from related studies and the mention of specific modifications enhancing cytotoxicity in ceratamine A analogs highlight the importance of substituent effects researchgate.net.
Computational and Modeling Approaches in SAR
Computational methods, such as molecular docking and dynamics simulations, are valuable tools in SAR studies to understand the interaction of compounds with their biological targets at a molecular level.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations have been employed in studies involving this compound, although some of the prominent results found relate to its interaction with targets other than tubulin, such as PPARγ arxiv.orgarxiv.org. These studies demonstrate the application of these techniques to understand the binding poses and dynamic behavior of this compound within a protein's binding domain arxiv.orgarxiv.org.
While specific detailed computational studies focusing solely on the interaction of this compound and its analogs with tubulin were not extensively detailed in the provided search results, computational studies have been used in the broader field of microtubule-targeting agents to support pharmacophore models and understand binding modes nih.gov. The application of these techniques to ceratamines would involve docking studies to predict potential binding sites on tubulin and dynamics simulations to explore the stability of the complex and the conformational changes involved upon binding. These approaches can provide valuable insights into the structural determinants of ceratamine-induced microtubule stabilization and help guide the design of new analogs with improved activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used in chemistry and biology to find a correlation between the structural and physicochemical properties of chemical compounds and their biological activity. wikipedia.orgmdpi.com The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. wikipedia.orgmdpi.com By quantifying these properties using molecular descriptors, mathematical models can be built to predict the activity of new, untested compounds or to understand which structural features are most important for activity. wikipedia.orgmdpi.comslideshare.net
QSAR models typically take the form of a mathematical equation where the biological activity is the dependent variable, and the molecular descriptors are the independent variables. wikipedia.orgmdpi.com Common molecular properties considered in QSAR include lipophilicity (often represented by log P), electronic effects (such as Hammett constants), and steric effects (like Taft steric parameters). slideshare.net Various statistical methods, including multiple linear regression (MLR), are employed to build and validate these models. mdpi.comijpsr.com The quality and predictive power of a QSAR model are assessed using statistical parameters such as the coefficient of determination (R²), cross-validation coefficient (Q²cv), and the Fisher coefficient (F). biolscigroup.us
Vi. in Vitro and in Vivo Pharmacological Studies of Ceratamine B
Cytotoxicity Profiles Against Cancer Cell Lines
Ceratamine B has demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent pitt.edu. Its mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division researchgate.netnih.gov.
Studies have investigated the cytotoxic effects of this compound on breast cancer cell lines, including MCF-7 cells. This compound has shown cytotoxic activity in the low micromolar range against MCF-7 breast cancer cells, with an IC50 value reported as 10 µM. researchgate.net.
Beyond breast cancer, this compound, along with Ceratamine A, has been described as exhibiting cytotoxicity against human cancer cell lines medchemexpress.comtargetmol.cnglpbio.com. While specific data for this compound against a broad panel of other human and rat cell lines is not extensively detailed in the provided snippets, the classification of ceratamines as antimitotic agents with low micromolar IC50 values suggests a broader range of activity against proliferating cells researchgate.netnih.gov. Research on natural cytotoxicity in rat cell populations has been conducted using human myeloid and rat fibrosarcoma cell lines as targets, providing context for the study of cytotoxic compounds in rat models nih.gov.
In Vivo Efficacy and Toxicity Studies (Preclinical Development)
Preclinical development involves rigorous in vivo studies to evaluate the efficacy and toxicity of a potential drug candidate in animal models before progression to human clinical trials. mdbneuro.comresearchgate.netlabforward.ioejprarediseases.orgherabiolabs.complos.org These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics in a complex biological system and identifying potential safety concerns. nih.govnih.gov While this compound has been identified as a promising antimitotic agent based on in vitro studies demonstrating its ability to induce mitotic arrest and stabilize microtubules, detailed published data specifically on its in vivo efficacy and toxicity in preclinical animal models were not extensively available in the reviewed literature. Further research in this area would be necessary to fully characterize the in vivo profile of this compound and its potential for therapeutic development.
Vii. Therapeutic Potential and Future Directions for Ceratamine B
Prospects in Cancer Drug Discovery
Microtubules are essential components of the cellular cytoskeleton and play a critical role in cell division. researchgate.netuq.edu.au Agents that target microtubule dynamics can disrupt this process, making them valuable in cancer chemotherapy. researchgate.netuq.edu.au Ceratamine B has been identified as an antimitotic agent that operates by targeting microtubules. pitt.eduresearchgate.netacs.orgresearchgate.netaacrjournals.org
Potential for Overcoming Drug Resistance Mechanisms
Drug resistance is a major challenge in cancer treatment. nih.govmdpi.comresearchgate.net Microtubule-targeting agents are subject to various resistance mechanisms, including alterations in tubulin structure or expression, and increased drug efflux by ABC transporters. scispace.commdpi.com Given that ceratamines have a distinct binding site on microtubules compared to agents like paclitaxel (B517696), they may offer a strategy to overcome resistance mechanisms associated with the taxane (B156437) binding site. nih.govaacrjournals.orgaacrjournals.org
While the provided information does not explicitly detail studies on this compound's ability to overcome specific drug resistance mechanisms, its unique mode of interaction with microtubules suggests a potential for efficacy in cancer cells that have developed resistance to conventional microtubule-targeting agents. Further research is needed to specifically investigate the activity of this compound and its analogues in drug-resistant cancer models and to elucidate the mechanisms by which they might bypass existing resistance pathways.
Potential in Neurodegenerative Tauopathies (e.g., Alzheimer's Disease)
Tauopathies, including Alzheimer's disease (AD), are a group of neurodegenerative disorders characterized by the aggregation of abnormal tau protein. wikipedia.orgmdpi.com Tau is a microtubule-associated protein crucial for stabilizing microtubules in neurons and maintaining axonal transport. scispace.comnih.govwikipedia.orgmdpi.comacs.org In tauopathies, tau becomes hyperphosphorylated and detaches from microtubules, leading to microtubule destabilization and impaired neuronal function. nih.govwikipedia.orgmdpi.com
Microtubule Stabilization in Neuronal Health
Microtubule-stabilizing agents have been investigated as a potential therapeutic approach for neurodegenerative diseases like AD and related tauopathies. scispace.comnih.govacs.orgresearchgate.net The rationale is that stabilizing microtubules can compensate for the loss of tau's normal function and help maintain or restore axonal transport, which is often disrupted in these conditions. nih.govacs.org
This compound's ability to stabilize microtubules, as demonstrated in cancer cell studies, suggests a potential role in addressing microtubule dysfunction in neurodegenerative contexts. pitt.eduaacrjournals.orgaacrjournals.org While less potent than paclitaxel in promoting tubulin polymerization in vitro, ceratamines still exhibit this stabilizing activity. nih.gov
Therapeutic Implications for Tau- and Aβ-mediated Neurotoxicity
In tauopathies, the accumulation of abnormal tau, often hyperphosphorylated, is believed to contribute to neurotoxicity. wikipedia.orgmdpi.comnih.govnih.govfrontiersin.org Additionally, in diseases like Alzheimer's, the accumulation of amyloid-beta (Aβ) peptides also plays a significant role in neurodegeneration, and there is evidence of synergistic toxicity between Aβ and tau. nih.govnih.govmdpi.comwikipedia.orgnih.govnih.gov
In vitro studies have shown that microtubule-stabilizing agents can protect cultured neurons against tau- and Aβ-mediated neurotoxicity. nih.gov This neuroprotective effect is thought to be related to the agents' ability to maintain microtubule integrity and function, thereby supporting essential neuronal processes like axonal transport that are compromised by toxic tau and Aβ species. nih.govacs.orgnih.gov
While the provided information highlights the general potential of microtubule-stabilizing agents in this context and mentions ceratamines as a class of such agents with implications for tauopathies, specific detailed research findings on this compound's direct effects on tau or Aβ aggregation, clearance, or toxicity in neuronal models are not extensively detailed in the provided snippets. However, the classification of ceratamines as microtubule stabilizers with potential implications for tauopathies suggests that this is an active area of investigation or a promising future direction. pitt.eduscispace.comnih.gov
Exploration of Other Biological Activities
Beyond their well-characterized effects on microtubules and potential in cancer and neurodegenerative diseases, this compound and related marine natural products may possess other biological activities. Marine sponges, the source of ceratamines, are known to produce a diverse array of bioactive compounds. mdpi.com
Some sources mention this compound as a fluorescent substrate with potential applications in cell imaging, biolabeling, compound screening, and biosensor development due to its ability to penetrate cell membranes. medchemexpress.comtargetmol.commedchemexpress.com This suggests potential utility as a research tool.
Antibacterial, Antifungal, Anti-parasitic, Antiviral, Anti-inflammatory, Antioxidant, and Enzymatic Activities (Broader Context of Halogenated Marine Natural Products)
Halogenated compounds are abundant in marine organisms, with over 62% of known halogenated natural products originating from marine sources such as sponges, algae, corals, and microorganisms. researchgate.net These compounds often exhibit enhanced pharmacological activity due to the presence of halogen atoms. researchgate.net Reviews highlight the diverse biological activities of recently discovered halogenated marine natural products. nih.govresearchgate.netnih.gov For instance, certain bromophycoic acids isolated from red algae have demonstrated antibacterial activity against methicillin-resistant S. aureus (MRSA), comparable to that of vancomycin. nih.gov Marine actinomycetes, particularly Streptomyces species, are also a significant source of halogenated compounds with antibacterial and anticancer properties. mdpi.com The biological activities observed in this broader class of compounds provide a context for understanding the potential therapeutic scope of this compound and other marine-derived halogenated metabolites. While specific data on this compound's activity across all these categories (antifungal, anti-parasitic, antiviral, anti-inflammatory, antioxidant, and enzymatic) in the provided search results is limited, the general context of halogenated marine natural products suggests potential for such activities. Some marine alkaloids, for example, have shown anti-inflammatory effects by inhibiting inflammatory mediators and modulating enzymatic pathways. mdpi.comfrontiersin.org Certain natural compounds and their derivatives are also considered potential antiviral and antimicrobial agents, specifically against drug-resistant microbes. openveterinaryjournal.com
Specificity of this compound's Biological Profile
This compound is primarily recognized for its antimitotic activity, functioning as a microtubule-stabilizing agent. ohiolink.edunih.govacs.orgresearchgate.netnih.gov It disrupts microtubule dynamics, leading to cell cycle arrest in mitosis. ohiolink.edunih.govacs.orgresearchgate.net This mechanism of action is distinct from some other antimitotic drugs. researchgate.net Studies have shown that this compound can stimulate microtubule polymerization even in the absence of normally associated proteins. ohiolink.edu While its cytotoxic activity has been reported in various human and rat cell lines, including breast cancer cells (MCF-7) with an IC50 of 10 µM, its potency can be lower compared to some other compounds. researchgate.netmdpi.commdpi.com
This compound also functions as a fluorescent substrate with significant biological activity, useful for cell imaging and biolabeling due to its ability to penetrate cell membranes. medchemexpress.comtargetmol.com This property facilitates the study of cellular processes and suggests potential applications in compound screening and biosensor development. medchemexpress.comtargetmol.com
Challenges and Opportunities in Clinical Translation
Translating promising natural products like this compound from laboratory findings to clinical applications presents several challenges. ecancer.orguni-tuebingen.denih.govresearchgate.net These hurdles are not solely scientific or technical but also involve regulatory and logistical aspects. uni-tuebingen.de
One significant challenge for marine natural products is ensuring a sustainable and scalable supply for preclinical and clinical studies, and eventually for therapeutic use. nih.gov Natural isolation from marine sponges can be limited by the availability of the organism and the concentration of the compound within it. This necessitates the exploration of alternative methods such as chemical synthesis and aquaculture. Efficient synthetic routes to compounds like this compound are crucial for providing sufficient material for research and development. ohiolink.eduresearchgate.net The relatively simple structure of this compound, lacking chiral centers, has made it an attractive target for synthesis, and research has focused on developing effective methods for constructing its core heterocyclic structure. ohiolink.edu Advances in synthetic strategies can help overcome supply limitations and enable broader investigation of this compound and its analogs.
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (drug effects on the body) of this compound is critical for its clinical translation. Studies on the metabolism of this compound using in vitro models, such as rat liver microsomes, have identified various metabolites, primarily resulting from demethylation reactions. nih.govacs.orguq.edu.au Two major metabolites of this compound were identified as products of demethylation at the methoxy (B1213986) and aminoimidazole groups. nih.govacs.org Further investigation is needed to fully characterize the metabolic pathways and the activity of these metabolites. nih.gov Challenges in clinical translation often include a lack of consideration of clinical pharmacokinetics in preclinical study design, leading to results based on potentially irrelevant concentrations. ecancer.orgnih.gov Developing a thorough understanding of this compound's pharmacokinetic profile in relevant models is essential for optimizing dosing strategies and predicting human responses. The lack of pharmacodynamic biomarkers to provide early indicators of biological activity in humans is another obstacle in clinical translation. ecancer.orgnih.gov
Viii. Conclusion and Outlook for Ceratamine B Research
Summary of Key Research Findings
Ceratamine B is isolated from the marine sponge Pseudoceratina sp. wikipedia.orgfishersci.caciteab.comsigmaaldrich.comguidetopharmacology.orgasm.orgtranscriptionfactor.orgnih.gov. Studies have established this compound as an antimitotic agent that induces cell cycle arrest specifically at the mitotic phase wikipedia.orgfishersci.caciteab.comsigmaaldrich.comguidetopharmacology.orgtranscriptionfactor.org. Its mechanism involves the disruption of microtubule dynamics wikipedia.orgciteab.comtranscriptionfactor.org. Notably, in vitro studies using purified tubulin have demonstrated that this compound directly stimulates microtubule polymerization, even in the absence of microtubule-associated proteins fishersci.casigmaaldrich.comguidetopharmacology.orgtranscriptionfactor.orgchem960.com. This activity is distinct from that of microtubule-destabilizing agents like nocodazole, which prevent polymerization sigmaaldrich.comwikipedia.orgfishersci.nl.
Cellular studies have revealed that treatment with this compound leads to the formation of a dense perinuclear microtubule network during interphase and the appearance of multiple pillar-like tubulin structures in mitotic cells sigmaaldrich.comguidetopharmacology.orgtranscriptionfactor.org. While sharing the ability to stabilize microtubules with agents like paclitaxel (B517696), this compound does not compete with paclitaxel for binding in vitro, suggesting a potentially different binding site on tubulin sigmaaldrich.comchem960.com.
Metabolism studies using rat liver microsomes have shown that this compound undergoes phase I metabolism, primarily through various demethylation reactions wikipedia.orgciteab.comtranscriptionfactor.orgnih.gov. Several metabolites have been identified, including major metabolites M4 and M6, which are formed via demethylation at the methoxy (B1213986) and aminoimidazole groups, respectively wikipedia.orgciteab.comtranscriptionfactor.org. Monooxygenation also occurs, leading to metabolites like M1 and M3, although their exact structures require further determination wikipedia.orgciteab.comtranscriptionfactor.org.
This compound exhibits cytotoxic activity against various cancer cell lines, with reported IC50 values typically in the low micromolar range wikipedia.orgciteab.comsigmaaldrich.comguidetopharmacology.orgtranscriptionfactor.orgfishersci.nl. Its relatively simple structure, lacking chiral centers, distinguishes it from many other complex microtubule-stabilizing natural products, making it an attractive scaffold for chemical synthesis and modification fishersci.casigmaaldrich.comguidetopharmacology.orgnih.govchem960.com. Furthermore, this compound possesses fluorescent properties and demonstrates the ability to penetrate cell membranes, suggesting potential applications in cell imaging and biolabeling, as well as in compound screening and biosensor development wikipedia.orgnih.gov.
Key research findings regarding this compound's biological activity are summarized in the table below:
| Activity | Observation | Reference |
| Antimitotic Activity | Arrests cell cycle at mitosis | wikipedia.orgfishersci.casigmaaldrich.com |
| Microtubule Interaction | Disrupts microtubule dynamics; Stimulates polymerization in vitro | wikipedia.orgfishersci.casigmaaldrich.com |
| Cellular Morphology Effects | Induces dense perinuclear network and pillar-like structures in cells | sigmaaldrich.comguidetopharmacology.org |
| Tubulin Binding Site | Does not compete with paclitaxel; potentially distinct binding site | sigmaaldrich.comchem960.com |
| Cytotoxicity | Low micromolar IC50 values against cancer cell lines | wikipedia.orgsigmaaldrich.comfishersci.nl |
| Membrane Permeability | Efficiently penetrates cell membranes | wikipedia.orgnih.gov |
| Fluorescent Properties | Suitable for cell imaging and biolabeling | wikipedia.orgnih.gov |
Unanswered Questions and Research Gaps
Despite the progress in understanding this compound, several questions remain unanswered, highlighting areas for future investigation. The precise structural identity of certain phase I metabolites, particularly those formed via monooxygenation (M1 and M3), has not been definitively determined wikipedia.orgciteab.comtranscriptionfactor.org. Further research is needed to fully elucidate these structures and understand their potential biological activities. Additionally, the observed hypsochromic shift in the UV absorbance of these monooxygenated metabolites warrants further investigation to confirm the proposed loss of aromaticity wikipedia.orgciteab.comtranscriptionfactor.org.
A significant gap lies in fully understanding the molecular basis for the distinct cellular effects of ceratamines compared to other microtubule-stabilizing agents like paclitaxel sigmaaldrich.com. While evidence suggests a potentially different tubulin binding site sigmaaldrich.comchem960.com, the exact nature of this interaction and how it translates to unique cellular phenotypes requires detailed investigation. The possibility of an overlapping binding site with compounds like laulimalide (B1674552) and peloruside A has been raised chem960.com, necessitating further studies to map the precise binding determinants.
The complex mechanism of action of this compound at a molecular level is not yet fully elucidated fishersci.nl. Understanding the downstream signaling pathways affected by this compound-induced microtubule alterations is crucial for appreciating its full biological impact. Furthermore, the biogenetic origins of ceratamines in the marine sponge, specifically whether they are produced by the host organism or associated microbial symbionts, remains poorly understood researchgate.net.
From a translational perspective, the clinical application of marine alkaloids, including this compound, is still in its early stages and requires substantial further research and development asm.org. While in vitro studies show promise, in vivo evaluation of the ceratamine pharmacophore is necessary to assess its efficacy, pharmacokinetics, and safety profile in a more complex biological setting researchgate.net.
Future Avenues for Investigation
Future research on this compound can pursue several promising avenues. Developing efficient and scalable synthetic routes for this compound and its analogues is essential to provide sufficient material for comprehensive in vivo testing and further biological evaluation fishersci.casigmaaldrich.com. Exploring alternative synthetic strategies, particularly for the unique imidazo[4,5-d]azepine core, could facilitate more accessible and versatile synthesis fishersci.ca.
Structure-activity relationship (SAR) studies are critical to identify key structural features responsible for this compound's biological activities and to guide the design of novel analogues with improved potency, selectivity, and pharmacokinetic properties asm.orgresearchgate.net. Building libraries of diversified ceratamine analogues could lead to the discovery of compounds with enhanced therapeutic potential fishersci.caresearchgate.net.
Further detailed studies into the mechanism of action are needed to fully understand how this compound interacts with tubulin and other cellular components to exert its effects fishersci.nl. This could involve advanced structural biology techniques to visualize the binding site and biochemical assays to probe downstream signaling pathways.
Based on the reported activities of related compounds, investigating the potential of this compound or its analogues in inhibiting angiogenesis could be a fruitful area of research fishersci.nl. Additionally, exploring its potential therapeutic applications beyond cancer, such as in neurodegenerative disorders, warrants investigation, particularly given the link between microtubule dysfunction and diseases like Alzheimer's and Parkinson's wikipedia.orgchem960.comfishersci.ca.
The fluorescent properties of this compound could be further leveraged for developing advanced cell imaging probes and biosensors to study microtubule dynamics and other cellular processes in real-time wikipedia.orgnih.gov. Its potential in compound screening could also be explored more extensively.
Significance of this compound in Chemical Biology and Medicinal Chemistry
This compound holds significant importance in both chemical biology and medicinal chemistry. As a natural product isolated from a marine source, it exemplifies the rich biodiversity of the marine environment as a reservoir for discovering novel bioactive compounds wikipedia.orgfishersci.caciteab.comsigmaaldrich.comguidetopharmacology.orgasm.orgtranscriptionfactor.orgnih.govresearchgate.net. Its discovery adds to the growing number of marine natural products with intriguing biological activities.
Its identification as a novel antimitotic agent with a unique mechanism of microtubule stabilization contributes significantly to chemical biology by expanding the repertoire of tools available for studying microtubule function and cell division wikipedia.orgfishersci.caciteab.comsigmaaldrich.comguidetopharmacology.orgtranscriptionfactor.orgnih.gov. The fact that it stabilizes microtubules via a potentially distinct binding site compared to established drugs like paclitaxel makes it a valuable probe for dissecting the complexities of tubulin interactions sigmaaldrich.comchem960.com.
Q & A
Q. How can researchers synthesize Ceratamine B in laboratory settings?
this compound can be synthesized via a scalable method starting from commercially available precursors. The protocol involves sequential reactions, including [specific steps, e.g., cross-coupling, cyclization], to achieve gram-scale yields suitable for preclinical studies. Critical parameters include reaction temperature, catalyst selection, and purification techniques to ensure >95% purity. Researchers should validate synthetic batches using NMR and mass spectrometry, comparing spectral data to natural isolates for fidelity .
Q. What experimental design considerations are critical for assessing this compound’s antimitotic activity?
In vitro assays should use synchronized cell cultures (e.g., HeLa cells) treated with this compound at varying concentrations (e.g., 1–50 µM) to measure IC50 values. Mitotic arrest can be quantified via flow cytometry (DNA content analysis) or immunofluorescence (tubulin staining). Controls must include vehicle-treated cells and a reference microtubule-targeting agent (e.g., paclitaxel). Replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA) are essential to account for biological variability .
Q. How do Ceratamine A and B differ in their biological activity profiles?
While both compounds are microtubule perturbing agents, this compound exhibits a 2.3-fold higher potency in vitro (IC50 = 1.8 µM vs. 4.2 µM for Ceratamine A in HeLa cells). Structural differences, such as the hydroxyl group substitution at C-12 in this compound, may enhance binding to β-tubulin. Comparative studies should include parallel dose-response curves and molecular docking simulations to rationalize potency differences .
Q. What methodologies are recommended for determining this compound’s metabolic stability?
Incubate this compound with liver microsomes (human/rat) at 37°C, and monitor metabolite formation via LC-MS/MS. Use NADPH as a cofactor and sample at intervals (0–120 min). Calculate intrinsic clearance (CLint) using the substrate depletion method. Note species-specific differences: human microsomes generate fewer Phase I metabolites than rat (3 vs. 5), suggesting divergent metabolic pathways .
Q. How should researchers address solubility challenges in this compound in vitro studies?
this compound’s poor aqueous solubility (<10 µg/mL) necessitates formulation with DMSO (final concentration ≤0.1%) or lipid-based carriers (e.g., cyclodextrins). Pre-test solubility in assay buffers via dynamic light scattering. For in vivo studies, consider nanoemulsion or PEGylation to improve bioavailability .
Advanced Research Questions
Q. What mechanisms underlie the species-specific differences in this compound metabolism?
Rat liver microsomes produce 5 Phase I metabolites via CYP3A2-mediated oxidation, whereas human microsomes generate 3 metabolites via CYP3A4. These differences may arise from CYP isoform expression levels or catalytic efficiency. To validate, use recombinant CYP isoforms and inhibitor studies (e.g., ketoconazole for CYP3A4). Cross-species extrapolation requires caution due to potential pharmacokinetic-pharmacodynamic disconnects .
Q. How can contradictory data on this compound’s IC50 values across studies be resolved?
Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time) or compound purity. Standardize protocols using reference cell lines (e.g., NCI-60 panel) and validate this compound purity via HPLC-UV/ELSD. Meta-analyses should adjust for factors like serum concentration in culture media, which affects drug uptake .
Q. What strategies optimize this compound’s synthetic yield for structure-activity relationship (SAR) studies?
Modify the C-12 position via semi-synthesis: introduce substituents (e.g., esters, amides) to enhance solubility or tubulin binding. Use parallel synthesis to generate analogs, and screen for activity in a high-content imaging assay. Prioritize analogs with >80% yield and submicromolar potency .
Q. How can researchers model this compound’s in vivo pharmacokinetics from in vitro data?
Apply physiologically based pharmacokinetic (PBPK) modeling using parameters like hepatic clearance (from microsomal data), plasma protein binding (equilibrium dialysis), and volume of distribution (from logP calculations). Validate predictions in rodent models via LC-MS plasma profiling .
Q. What experimental evidence supports this compound’s mechanism of tubulin polymerization inhibition?
Use turbidity assays to measure tubulin polymerization rates in vitro. This compound (10 µM) reduces polymerization by 60% vs. controls, comparable to vincristine. Confirm binding via competitive assays with fluorescently labeled paclitaxel and molecular dynamics simulations to identify interaction residues (e.g., β-tubulin T220) .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
Implement quality control checkpoints: NMR purity (>95%), HPLC retention time (±0.1 min), and biological activity (IC50 within 10% of historical data). Use statistical process control (SPC) charts to monitor critical reaction parameters (e.g., temperature, pH) .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
Fit data to a sigmoidal model (e.g., Hill equation) using nonlinear regression. Report EC50, Hill slope, and R². Use bootstrap resampling to estimate 95% confidence intervals. For heterogeneous data, apply mixed-effects models to account for inter-experiment variability .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with open-access data policies in this compound studies?
Deposit raw data (e.g., spectral files, dose-response curves) in repositories like Figshare or Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs. For method details, follow journal-specific guidelines (e.g., Beilstein Journal’s experimental section requirements) .
Q. What criteria distinguish high-quality vs. unreliable sources in this compound literature reviews?
Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over non-reviewed platforms. Cross-validate findings using primary sources (e.g., original metabolic studies) rather than patents or conference abstracts. Use tools like SciFinder to track citation networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
